3,4-Dibromo-Mal-PEG4-NHS ester

Antibody-drug conjugate (ADC) Drug-to-antibody ratio (DAR) Site-specific bioconjugation

Choose 3,4-Dibromo-Mal-PEG4-NHS ester for native antibody rebridging that yields predominantly homogeneous DAR 4 conjugates—eliminating heterogeneous mixtures typical of conventional maleimides. Its accelerated post-conjugation hydrolysis (t₁/₂ <1 min at pH 8.0) locks conjugates into a serum-stable maleamic acid form, enabling a complete one-pot workflow in ~1 hour without quenching. The dual bromide substitution enables orthogonal installation of two distinct payloads (drug + fluorophore or chelator) with precise 1:1:1 stoichiometry. Ideal for ADC lead optimization, bispecific assembly, and theranostic conjugate development.

Molecular Formula C19H24Br2N2O10
Molecular Weight 600.2 g/mol
Cat. No. B13706664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-Mal-PEG4-NHS ester
Molecular FormulaC19H24Br2N2O10
Molecular Weight600.2 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN2C(=O)C(=C(C2=O)Br)Br
InChIInChI=1S/C19H24Br2N2O10/c20-16-17(21)19(28)22(18(16)27)4-6-30-8-10-32-12-11-31-9-7-29-5-3-15(26)33-23-13(24)1-2-14(23)25/h1-12H2
InChIKeyVLOKHMWPRRYQNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dibromo-Mal-PEG4-NHS Ester: A Site-Specific, Heterobifunctional ADC Linker for Disulfide Rebridging


3,4-Dibromo-Mal-PEG4-NHS ester (MW ~600.2 g/mol, C19H24Br2N2O10) is a heterobifunctional crosslinker integrating three functional modules: a 3,4-dibromomaleimide group for dual thiol-specific conjugation via sequential bromide substitution [1]; a tetraethylene glycol (PEG4) spacer chain providing aqueous solubility and a calculated spacer length of approximately 24.6 Å ; and an N-hydroxysuccinimide (NHS) ester for amine-directed coupling to lysine residues or amino-functionalized payloads . It belongs to the next-generation maleimide (NGM) class of reagents specifically engineered for disulfide rebridging in native antibodies without requiring protein engineering [1].

Why 3,4-Dibromo-Mal-PEG4-NHS Ester Cannot Be Replaced by Standard Maleimide-PEG4-NHS or DBCO-PEG4-NHS Linkers


Conventional maleimide-PEG4-NHS ester (MW 442.4 g/mol) generates heterogeneous antibody-drug conjugates (ADCs) with drug-to-antibody ratios (DAR) spanning 0, 2, 4, 6, and 8 species due to stochastic cysteine conjugation at four interchain disulfide positions [1]. The resultant thiosuccinimide linkage is susceptible to retro-Michael elimination and thiol exchange in circulation, leading to premature payload loss [2]. DBCO-PEG4-NHS ester, while enabling copper-free click chemistry, requires pre-installation of azide handles on the antibody—a distinct engineering workflow incompatible with native antibody rebridging [3]. 3,4-Dibromo-Mal-PEG4-NHS ester fundamentally differs by simultaneously bridging two reduced cysteine thiols via sequential bromide displacement, yielding a predominantly DAR 4 product with a hydrolytically stabilized dithiomaleimide linkage. The dibromomaleimide scaffold also undergoes accelerated post-conjugation hydrolysis (t1/2 <1 min at pH 8.0), locking the conjugate as a serum-stable maleamic acid—a kinetic advantage absent in both conventional maleimides and monobromomaleimide reagents [4]. These combined features—site-specific disulfide rebridging, DAR homogeneity, and hydrolytic stabilization—are not achievable with any single in-class analog.

Quantitative Differentiation Evidence for 3,4-Dibromo-Mal-PEG4-NHS Ester Against Closest Analogs


DAR Homogeneity: Dibromomaleimide Linkers Yield Predominantly DAR 4 vs. Heterogeneous DAR 0-8 from Conventional Maleimide Linkers

In a direct head-to-head comparison using trastuzumab as the model antibody, conjugation with a dibromomaleimide (DBM)-MMAF payload via interchain cysteine cross-linking yielded highly homogeneous ADCs containing predominantly four drugs per antibody (DAR 4). In contrast, the conventional maleimide (MC)-MMAF payload produced a heterogeneous mixture of species with DAR values of 0, 2, 4, 6, and 8 as major components [1]. Mass spectrometry and SEC-HPLC analysis confirmed that DBM conjugation generates a near-uniform population, whereas MC conjugation results in at least 106 chemically distinct molecular species due to stochastic labeling at multiple cysteine positions [2]. This homogeneity is achieved without antibody engineering—a critical advantage over recombinant site-specific methods [1].

Antibody-drug conjugate (ADC) Drug-to-antibody ratio (DAR) Site-specific bioconjugation

Accelerated Post-Conjugation Hydrolysis: DBM Reagents Hydrolyze >30-Fold Faster Than Dithiophenolmaleimide Reagents

Monitoring the disappearance of dibromomaleimide absorbance at 325 nm, Morais et al. (2017) demonstrated that dibromomaleimide reagents with a C-2 linker underwent extremely rapid hydrolysis with a half-life (t1/2) of under 1 minute at pH 8.0 [1]. For direct comparison, dithiophenolmaleimide (DTPM) reagents were found to hydrolyze much more slowly, with a t1/2 of 30–60 minutes under comparable conditions [1]. The bromine substituents activate the imide toward hydrolysis through inductive electron withdrawal. This accelerated hydrolysis enables a combined conjugation-and-hydrolysis workflow completed in just over 1 hour, compared to previous protocols requiring 72 hours at pH 8.4 [1]. Rapid hydrolysis 'locks' the conjugate as a robustly serum-stable maleamic acid, preventing thiol exchange-mediated payload loss in circulation [2].

Maleimide hydrolysis kinetics Serum stability Next-generation maleimides (NGMs)

In Vivo Pharmacological Superiority: DBM-ADC Demonstrates Improved PK, Efficacy, and Reduced Toxicity vs. Conventional Heterogeneous ADC

In a pivotal study by Behrens et al. (2015), DBM-MMAF ADCs (DAR ~4) were directly compared with conventional MC-MMAF heterogeneous ADCs in Sprague-Dawley rat models. The DBM cross-linked ADCs demonstrated improved pharmacokinetic properties, superior antitumor efficacy, and reduced toxicity in vivo compared to analogous conventional heterogeneous ADCs [1]. In a repeat-dose toxicology study (3 weekly iv doses), DBM ADCs were tolerated at doses ranging from 14.4 to 29.8 mg/kg with reduced body weight loss compared to MC-ADC at matched dosing. The homogeneous DAR 4 composition of DBM-ADCs eliminated high-DAR subpopulations (DAR 6-8) known to exhibit accelerated plasma clearance and increased hepatic uptake [2]. Importantly, the improved therapeutic window was achieved without antibody engineering, using native trastuzumab and anti-CD98 antibodies [1].

ADC pharmacokinetics In vivo efficacy Toxicology

PEG4 Spacer Optimization: 16-Atom Chain (~24.6 Å) Balances Solubility, Flexibility, and Minimal Immunogenicity vs. Shorter (PEG2) and Longer (PEG8) Analogs

The PEG4 spacer in 3,4-Dibromo-Mal-PEG4-NHS ester comprises a 16-atom chain (CCOCCOCCOCCOC) providing an estimated spacer arm length of approximately 24.6 Å, consistent with the established SM(PEG)4 crosslinker standard . In comparison, the PEG2 analog (e.g., 3,4-Dibromo-Mal-PEG2-NHS ester) provides a shorter ~17.6 Å reach that may be insufficient for bridging sterically hindered interchain disulfide sites in intact IgG1 antibodies . Conversely, the PEG8 analog (~350 Da PEG mass, substantially longer reach) offers enhanced solubility but may introduce excessive conformational flexibility, potentially reducing conjugation efficiency at buried cysteine sites and increasing the hydrodynamic radius in ways that alter DMPK profiles [1]. The PEG4 length has emerged as the empirical standard for ADC linker design because its intermediate length provides an optimal balance of reach, aqueous solubility enhancement over the lipophilic dibromomaleimide core, and minimal impact on antibody tertiary structure [2].

PEG linker length Spacer arm optimization DMPK properties

NHS Ester Hydrolysis Constraints: pH-Dependent Half-Life Defines Conjugation Buffer Window for 3,4-Dibromo-Mal-PEG4-NHS Ester

The NHS ester group in 3,4-Dibromo-Mal-PEG4-NHS ester is subject to competing hydrolysis in aqueous buffers, with the hydrolysis rate strongly pH-dependent. At pH 7.0, the NHS ester hydrolysis half-life is approximately 4-5 hours (at 0-4°C), extending to ~1-2 hours at 25°C [1]. At pH 8.0, the half-life decreases to approximately 1 hour at 25°C, and falls to approximately 10 minutes at pH 8.6 [REFS-1, REFS-2]. This pH sensitivity imposes practical constraints: amine conjugation must be performed at pH 7.2-8.5 to balance NHS ester reactivity toward primary amines against competitive hydrolysis. Critically, the dibromomaleimide group itself hydrolyzes with a half-life of under 1 minute at pH 8.0 [2], meaning the conjugation reaction window is effectively governed by the NHS ester rather than the maleimide. The recommended workflow therefore performs NHS-amine coupling first (pH ~7.4-8.0, limited to ≤1 h) followed by DBM-thiol rebridging in the same pot, leveraging the DBM's rapid hydrolysis to self-deactivate any excess reagent [2].

NHS ester hydrolysis Amine conjugation Buffer optimization

Optimal Procurement and Application Scenarios for 3,4-Dibromo-Mal-PEG4-NHS Ester Based on Quantitative Differentiation Evidence


Native Antibody-Drug Conjugate (ADC) Development Requiring Homogeneous DAR 4 Without Protein Engineering

For ADC programs targeting a DAR of 4 from native IgG1 antibodies, 3,4-Dibromo-Mal-PEG4-NHS ester enables disulfide rebridging that yields predominantly homogeneous DAR 4 conjugates, as demonstrated by Behrens et al. (2015) using trastuzumab and anti-CD98 antibodies [1]. Unlike recombinant engineering approaches (engineered cysteines, unnatural amino acids) that require 6-12 months of antibody re-engineering per candidate, DBM-PEG4-NHS chemistry is applied directly to off-the-shelf antibodies. The resulting ADCs demonstrate improved pharmacokinetics, superior efficacy, and reduced toxicity in vivo compared to heterogeneous ADCs made with conventional maleimide linkers [1]. This compound is the reagent of choice when homogeneous DAR 4, native antibody compatibility, and in vivo pharmacological superiority are joint procurement criteria.

One-Pot Conjugation Workflows Requiring Rapid Turnaround and High Throughput

The accelerated post-conjugation hydrolysis kinetics of the dibromomaleimide group (t1/2 <1 min at pH 8.0) enable a complete conjugation-plus-hydrolysis workflow in just over 1 hour, compared to 72 hours required for earlier DBM protocols [2]. The rapid self-deactivation of excess DBM reagent by hydrolysis eliminates post-conjugation quench and purification steps, enabling a true one-pot process [2]. Coupled with the NHS ester's ~1-hour half-life at pH 8.0 [3], this makes 3,4-Dibromo-Mal-PEG4-NHS ester particularly suitable for high-throughput ADC screening campaigns, parallel synthesis of ADC panels for lead optimization, and process development laboratories where turnaround time directly impacts project timelines.

Construction of Bispecific Antibody Conjugates and Antibody-Fragment Conjugates via Disulfide Bridging

The dibromomaleimide platform has been validated for generating homogeneous bispecific antibody constructs by targeting and bridging disulfide bonds. A bispecific scFv-Fab antibody was produced in good yield using a readily synthesized bis-dibromomaleimide cross-linker, with maintained binding activity of both antibody components and observed in vitro binding of target antigens [4]. The PEG4 spacer provides sufficient reach (~24.6 Å) to bridge interchain disulfide sites while maintaining the spatial control needed for functional bispecific assembly. This application extends beyond ADCs to antibody-enzyme conjugates for ADEPT (antibody-directed enzyme prodrug therapy), immuno-PET imaging reagents, and diagnostic antibody conjugates requiring defined stoichiometry [4].

Dual-Functionalization Strategies Exploiting Sequential Bromide Substitution

The two bromine atoms on the dibromomaleimide core enable sequential, orthogonal thiol substitution: the first bromide displacement installs a first thiol-containing payload or targeting moiety, and the second bromide displacement installs a second functionality [4]. This dual-substitution capability is unique among commercially available maleimide-PEG-NHS linkers. Research groups have exploited this to construct dual-modality antibody conjugates (e.g., drug + fluorophore, drug + chelator for theranostics) with precise 1:1:1 stoichiometry [5]. The PEG4 spacer provides adequate separation between the dual payloads and the antibody surface to minimize fluorescence quenching or steric interference. For procurement, this dual-reactivity profile means a single linker purchase enables synthetic strategies that would otherwise require sequential, multi-linker approaches with attendant yield losses and characterization burden.

Quote Request

Request a Quote for 3,4-Dibromo-Mal-PEG4-NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.